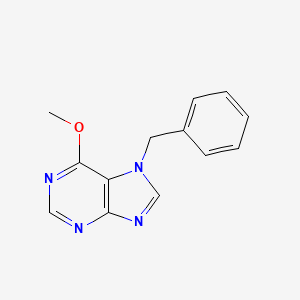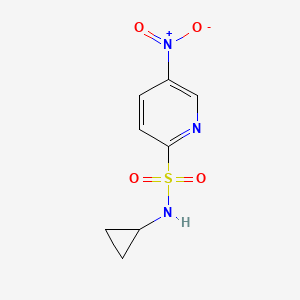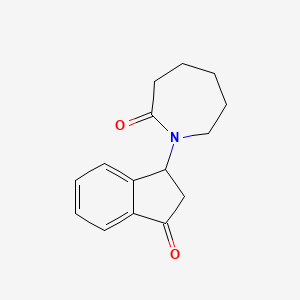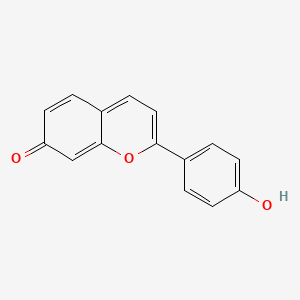
1-(2-Methylquinazolin-4-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylquinazolin-4-yl)piperidin-3-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline ring fused with a piperidine moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
The synthesis of 1-(2-Methylquinazolin-4-yl)piperidin-3-amine typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.
Final Assembly: The final step involves the coupling of the quinazoline and piperidine moieties under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(2-Methylquinazolin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylquinazolin-4-yl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are studied for their potential as anticancer, antiviral, and antimicrobial agents.
Biology: The compound is investigated for its ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Due to its potential pharmacological properties, it is studied for its therapeutic effects in various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Methylquinazolin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to the active site of enzymes, inhibiting their activity, while the piperidine moiety can enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Methylquinazolin-4-yl)piperidin-3-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Lapatinib: A quinazoline derivative that targets both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific structure, which combines the quinazoline and piperidine moieties, potentially offering distinct pharmacological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-(2-methylquinazolin-4-yl)piperidin-3-amine |
InChI |
InChI=1S/C14H18N4/c1-10-16-13-7-3-2-6-12(13)14(17-10)18-8-4-5-11(15)9-18/h2-3,6-7,11H,4-5,8-9,15H2,1H3 |
InChI Key |
VCJHXBCQLNIPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)



![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)




![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11871238.png)

